molecular formula C15H16N2O4S2 B2599093 N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide CAS No. 950241-16-4

N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide

Cat. No. B2599093
CAS RN: 950241-16-4
M. Wt: 352.42
InChI Key: FWJHPFNXFQKVKT-UHFFFAOYSA-N
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Description

“N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” would be based on this core structure, with additional functional groups attached.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide” include lithiation and bromination . Lithiation reactions are typically used to introduce a lithium atom into a molecule, while bromination is used to introduce a bromine atom .


Physical And Chemical Properties Analysis

Thiophene, the core structure of “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Future Directions

Thiophene-based analogs, such as “N-(4-(morpholinosulfonyl)phenyl)thiophene-3-carboxamide”, are of interest to many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c18-15(12-5-10-22-11-12)16-13-1-3-14(4-2-13)23(19,20)17-6-8-21-9-7-17/h1-5,10-11H,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJHPFNXFQKVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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